1-[4-(2,3-Dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone
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Overview
Description
1-[4-(2,3-Dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone is an organic heterotricyclic compound It is characterized by its complex structure, which includes a benzimidazole core fused with a pyrimidine ring and substituted with a 2,3-dimethoxyphenyl group
Preparation Methods
The synthesis of 1-[4-(2,3-Dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with formic acid or its equivalents.
Fusion with Pyrimidine Ring: The benzimidazole core is then fused with a pyrimidine ring through cyclization reactions.
Substitution with 2,3-Dimethoxyphenyl Group:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and advanced purification techniques.
Chemical Reactions Analysis
1-[4-(2,3-Dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the benzimidazole core
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-[4-(2,3-Dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral and antimicrobial agent.
Material Science: The compound’s stability and electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Biological Research: It is used in studies related to osteogenesis regulation, where it acts as a potent activator of osteoblast differentiation.
Mechanism of Action
The mechanism of action of 1-[4-(2,3-Dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell differentiation and proliferation.
Pathways Involved: It modulates signaling pathways related to osteogenesis and antimicrobial activity, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
1-[4-(2,3-Dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone can be compared with similar compounds such as:
3-(2,3-Dimethoxyphenyl)-1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)prop-2-en-1-one: This compound shares a similar core structure but differs in its substituents, leading to different biological activities.
[1,2,4]Triazolo[4,3-a]quinoxaline Derivatives: These compounds have a different ring system but exhibit similar antiviral and antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H21N3O3 |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
1-[4-(2,3-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone |
InChI |
InChI=1S/C21H21N3O3/c1-12-18(13(2)25)19(14-8-7-11-17(26-3)20(14)27-4)24-16-10-6-5-9-15(16)23-21(24)22-12/h5-11,19H,1-4H3,(H,22,23) |
InChI Key |
XYPRKAGJYQBUJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=C(C(=CC=C4)OC)OC)C(=O)C |
Origin of Product |
United States |
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